molecular formula C20H11ClN2OS B2545143 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide CAS No. 536730-15-1

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide

Cat. No.: B2545143
CAS No.: 536730-15-1
M. Wt: 362.83
InChI Key: ACQJPUXMAWSJPU-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide: is a complex organic compound that features a unique structure combining an acenaphthothiazole moiety with a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide typically involves a multi-step process. One common method starts with the preparation of acenaphthylene-1,2-dione, which is then reacted with appropriate thioamides to form the acenaphthothiazole core. The final step involves the acylation of the thiazole derivative with 3-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chlorine atom.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-thiophenecarboxamide

Comparison: N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2OS/c21-13-7-1-6-12(10-13)19(24)23-20-22-17-14-8-2-4-11-5-3-9-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJPUXMAWSJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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